molecular formula C16H13F3N4O2 B12407527 Tdo-IN-1

Tdo-IN-1

Cat. No.: B12407527
M. Wt: 350.29 g/mol
InChI Key: FIFXIQQUXZVXNB-UHFFFAOYSA-N
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Description

Tdo-IN-1 is an orally active, potent, and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), which also inhibits indoleamine-2,3-dioxygenase. This compound has shown significant antitumor activity by reversing local immune tolerance in tumor tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tdo-IN-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This process requires precise control of reaction conditions, purification steps, and quality assurance measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tdo-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Tdo-IN-1 exerts its effects by inhibiting the activity of tryptophan 2,3-dioxygenase, an enzyme that catalyzes the conversion of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the production of kynurenine, which is involved in immune suppression and tumor progression. This inhibition leads to enhanced immune response and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tdo-IN-1

This compound is unique in its selective inhibition of tryptophan 2,3-dioxygenase, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its potent antitumor activity and ability to reverse local immune tolerance in tumor tissues further distinguish it from other similar compounds .

Properties

Molecular Formula

C16H13F3N4O2

Molecular Weight

350.29 g/mol

IUPAC Name

N-[(4-methyl-2-nitrophenyl)methyl]-6-(trifluoromethyl)-1H-indazol-4-amine

InChI

InChI=1S/C16H13F3N4O2/c1-9-2-3-10(15(4-9)23(24)25)7-20-13-5-11(16(17,18)19)6-14-12(13)8-21-22-14/h2-6,8,20H,7H2,1H3,(H,21,22)

InChI Key

FIFXIQQUXZVXNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC2=CC(=CC3=C2C=NN3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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